N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE
Description
Properties
IUPAC Name |
4-N,5-N-bis(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-3-7-14(8-4-12)22-18(24)16-17(21-11-20-16)19(25)23-15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAIHYMXLHPWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution with 4-Methylphenyl Groups:
Formation of Carboxamide Groups: The carboxamide groups can be introduced by reacting the substituted imidazole with appropriate carboxylic acid derivatives, such as acid chlorides or anhydrides, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, the reactions can be carried out in batch or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has been investigated for its potential anticancer properties. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Breast Cancer Cells
- Objective : Evaluate the compound's effects on MCF-7 breast cancer cells.
- Method : MTT assay to assess cell viability.
- Findings : The compound demonstrated an IC50 value of 12 µM after 48 hours of treatment, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis via caspase activation |
| HeLa | 15 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications, particularly against pathogenic bacteria.
Case Study: Antibacterial Activity
- Objective : Assess efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method to measure inhibition zones.
- Findings : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Materials Science Applications
This compound is being explored for its potential use in organic light-emitting diodes (OLEDs) due to its favorable photophysical properties.
Case Study: OLED Performance
- Objective : Investigate the efficiency of the compound in OLED devices.
- Method : Fabrication of OLED devices using the compound as an emissive layer.
- Findings : Devices showed a maximum luminous efficiency of 30 cd/A at a current density of 10 mA/cm², indicating good potential for display technologies.
Summary of Findings
The applications of this compound span across medicinal chemistry and materials science. Its anticancer and antimicrobial properties make it a candidate for further research in therapeutic applications, while its utility in OLED technology highlights its versatility as a functional material.
Mechanism of Action
The mechanism of action of N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Modulating their activity and leading to various biological effects.
Interfere with Cellular Processes: Affecting processes such as cell division, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrrole-Based Systems
Compound 1 : N2,N5-Bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide ()
- Core Structure: Pyrrole (non-aromatic in the 1H tautomer) vs. imidazole (aromatic).
- Substituents : Pyridine and 1,8-naphthyridine groups in Compound 1 vs. 4-methylphenyl groups in the target compound.
- Anion Binding: Compound 1 binds anions (Cl⁻, CH₃CO₂⁻) via hydrogen bonding and π-interactions, with association constants determined by NMR titrations . The imidazole derivative may exhibit weaker anion affinity due to reduced hydrogen-bond donor capacity compared to pyrrole.
Compound 3d : 4-(4(5)-Chloro-2-ethyl-1H-imidazol-5(4)-yl)-2,6-dimethyl-N3,N5-bis(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxamide ()
- Core Structure : Hybrid imidazole-dihydropyridine vs. standalone imidazole.
- Substituents : 3-Bromophenyl groups (electron-withdrawing) vs. 4-methylphenyl (electron-donating).
- Physical Properties : Compound 3d has a higher melting point (160.2–170.6°C) due to stronger intermolecular interactions (e.g., halogen bonding from bromine) . The target compound’s methyl groups may lower melting points and enhance solubility.
Electronic and Computational Comparisons
- B3LYP/6-31G(d,p) Calculations : Studies on pyrrole-based hosts () revealed that electron-rich substituents enhance anion binding via charge complementarity. The 4-methylphenyl groups in the target compound likely provide a balance of steric hindrance and moderate electron donation, contrasting with the electron-deficient 3-bromophenyl groups in Compound 3d .
- Crystallographic Analysis : While the target compound lacks reported crystal data, pyrrole-based analogues (e.g., Compound 1) crystallize in the P2₁/c space group with planar geometries optimized for anion recognition . Imidazole derivatives may exhibit distinct packing modes due to altered hydrogen-bonding networks.
Physicochemical Properties
Biological Activity
N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antiviral, antiparkinsonian, and antibacterial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its imidazole core, which is known for its biological versatility. The molecular formula is , and it features two 4-methylphenyl substituents attached to the imidazole ring. This structure contributes to its interaction with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole-4,5-dicarboxamide derivatives against SARS-CoV-2 and other viruses.
Case Study: SARS-CoV-2 Main Protease Inhibition
A study published in November 2024 investigated the inhibitory effects of various imidazole-4,5-dicarboxamide derivatives against the SARS-CoV-2 main protease. The findings indicated that certain derivatives exhibited significant inhibitory activity, with one compound showing an IC50 value of 4.79 μM compared to ebselen (IC50 = 0.04 μM) as a reference . This suggests that modifications to the imidazole structure can enhance antiviral potency.
| Compound | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | 4.79 | Ebselen | 0.04 |
Other Viral Targets
Further research has shown that derivatives of imidazole-4,5-dicarboxamide also exhibit activity against dengue virus (DENV) and yellow fever virus (YFV). For instance, a derivative demonstrated an EC50 of 0.93 mM against DENV . These findings underscore the compound's potential as a broad-spectrum antiviral agent.
Antiparkinsonian Activity
The antiparkinsonian effects of imidazole derivatives have been explored in several studies.
Experimental Findings
In a study assessing new imidazole-4,5-dicarboxylic acid derivatives in animal models, significant improvements in locomotor activity were observed following administration. For example, compound IEM2258 significantly increased locomotor activity at doses ranging from 0.1 to 0.5 mmol, outperforming amantadine in efficacy . This indicates that these compounds may enhance dopaminergic transmission and could be promising candidates for treating Parkinson's disease.
| Compound | Dose (mmol) | Locomotor Activity Improvement |
|---|---|---|
| IEM2258 | 0.1 | Significant |
| IEM2258 | 0.3 | Highly Significant |
| Amantadine | - | Baseline |
Antibacterial Activity
The antibacterial properties of imidazole derivatives have also been documented.
In Vitro Studies
Research has shown that certain substituted imidazoles exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds synthesized in one study displayed effective inhibition at concentrations comparable to established antibiotics like norfloxacin .
Q & A
Q. What synthetic methodologies are effective for preparing N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE?
The compound is typically synthesized via condensation reactions. For example:
- Reagent-Based Synthesis : React imidazole-4,5-dicarbonyl dichloride with 4-methylaniline derivatives under reflux conditions in anhydrous solvents (e.g., dioxane or THF). Catalysts like triethylamine may enhance amide bond formation .
- Solid-Phase Combinatorial Synthesis : High-throughput screening methods on solid supports allow for diversification of substituents on the imidazole core, enabling rapid library generation .
Q. Key Table: Synthesis Conditions
| Reagents | Solvent | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| Imidazole dichloride + 4-methylaniline | Dioxane | Reflux, 24 h | ~58% | |
| Amine derivatives + solid support | DMF/THF | RT, 12–48 h | Variable |
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray Crystallography : Resolve crystal structures using SHELX software to determine bond lengths, angles, and packing motifs. The monoclinic space group (e.g., P21/c) is common for similar imidazole derivatives .
- Spectroscopy :
- Thermal Analysis : Measure melting points (e.g., 249–252°C) to assess purity .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use sonication or co-solvents (e.g., DMSO:H2O mixtures) for biological assays.
- Stability : Store under inert conditions (argon) at –20°C to prevent hydrolysis of amide bonds. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the compound’s anion-binding behavior?
- Computational Workflow :
- Optimize geometry at B3LYP/6-31G(d,p) level using software like Gaussian.
- Calculate electrostatic potential surfaces to identify anion-binding sites (e.g., imidazole NH and carbonyl groups) .
- Compare theoretical ∆G values with experimental association constants (e.g., discrepancies for CH3CO2⁻ vs. H2PO4⁻ binding) .
Q. Key Table: Anion Binding Data
| Anion | Experimental ∆G (kJ/mol) | Calculated ∆G (kJ/mol) |
|---|---|---|
| H2PO4⁻ | –23.0 | –19.5 |
| CH3CO2⁻ | –8.5 | –12.2 |
| Cl⁻ | No binding | –5.1 |
Q. What strategies resolve contradictions between computational predictions and experimental binding data?
Q. How does the compound’s substitution pattern influence its biological activity?
- Structure-Activity Relationship (SAR) :
- 4-Methylphenyl Groups : Enhance lipophilicity and membrane permeability, critical for antiviral activity (e.g., EC50 = 2.50 mM against DENV) .
- Imidazole Core : Participates in hydrogen bonding with viral protease active sites.
- Screening Workflow :
- Use high-throughput assays (e.g., fluorescence-based protease inhibition).
- Validate with plaque reduction neutralization tests (PRNT) .
Q. What crystallographic software tools are recommended for analyzing this compound?
Q. How can researchers validate the compound’s structural data to ensure reproducibility?
- Validation Protocols :
Methodological Notes
- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) in public repositories like Zenodo or Cambridge Structural Database.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
